molecular formula C10H6ClN3O3S B2461084 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide CAS No. 324058-89-1

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B2461084
CAS No.: 324058-89-1
M. Wt: 283.69
InChI Key: SSOBTHGPSUDJKP-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties . The compound’s structure includes a benzamide moiety substituted with a chlorine atom at the 2-position and a nitro group at the 4-position, along with a thiazole ring attached to the nitrogen atom of the benzamide.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide are likely to be related to its thiazole core. Thiazole-based compounds have been found to exhibit potent anti-tubercular activity, with benzothiazole derivatives showing significant inhibition potency against M. tuberculosis . The target of these compounds is often the enzyme DprE1 .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be related to its anti-tubercular activity. The inhibition of the enzyme DprE1, a key player in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall, can lead to the death of M. tuberculosis .

Pharmacokinetics

Thiazole compounds are generally known for their good bioavailability and favorable pharmacokinetic properties .

Result of Action

The result of the action of this compound is likely to be the inhibition of M. tuberculosis growth due to the disruption of the biosynthesis of arabinogalactan . This could potentially lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, pH levels can affect the stability of the compound, with some thiazole compounds being stable in water under acidic conditions but hydrolyzed under alkaline conditions . Other factors such as temperature, presence of other substances, and the specific biological environment within the body can also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is known to interact with various enzymes and proteins . The exact nature of these interactions depends on the specific biochemical context, but they can involve both covalent and non-covalent bonds .

Cellular Effects

This compound can have various effects on cells. For instance, it has been found to exhibit inhibitory activity against M. tuberculosis, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution Reagents: Amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

Scientific Research Applications

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3S/c11-8-5-6(14(16)17)1-2-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOBTHGPSUDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330380
Record name 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

324058-89-1
Record name 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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